molecular formula C16H13N3O5 B2836034 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 1903891-32-6

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2836034
CAS No.: 1903891-32-6
M. Wt: 327.296
InChI Key: WMTFYFWQGLVKDE-UHFFFAOYSA-N
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Description

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a 1,3-oxazolidine-2,4-dione core, a scaffold recognized for its versatile biological activity and its ability to act as a bioisostere for groups like carbamates and ureas, which can enhance metabolic stability . The structure is further elaborated with a 5-phenyl-1,2-oxazole moiety linked via an azetidine carbonyl, creating a complex pharmacophore suitable for exploring novel therapeutic applications. Oxazolidinone derivatives are historically established as potent inhibitors of bacterial protein synthesis . Their primary mechanism of action involves binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby inhibiting the formation of the first peptide bond and blocking the initiation of protein synthesis . Beyond their well-known antibacterial and antitubercular uses, the oxazolidinone scaffold is now being investigated for potential applications in a variety of other therapeutic areas, including anticancer agents, anti-inflammatory agents, and treatments for neurological and metabolic diseases . Researchers can utilize this high-purity compound as a key intermediate or a novel chemical entity in drug discovery programs, high-throughput screening, and mechanistic studies to develop new classes of active compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-14-9-23-16(22)19(14)11-7-18(8-11)15(21)12-6-13(24-17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTFYFWQGLVKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Potential Applications References
Target Compound C₁₈H₁₅N₃O₅ 365.33 g/mol 5-phenyl-1,2-oxazole, azetidine, oxazolidinedione Undocumented (inference: kinase inhibition, pesticidal activity)
BK68169 (Enamine) C₁₄H₁₄N₆O₃ 314.30 g/mol Imidazolidine-2,4-dione, benzotriazole, acetyl-azetidine Likely protease inhibition (benzotriazole moiety common in enzyme inhibitors)
BK68295 (Enamine) C₁₇H₁₇N₅O₃ 339.35 g/mol 5-cyclopropyl-1,2-oxazole, piperidine, pyrazine-carbonitrile Agrochemical or anticancer agent (pyrazine carbonitrile seen in herbicides)
Oxadiazon C₁₅H₁₈Cl₂N₂O₃ 345.22 g/mol 1,3,4-oxadiazol-2(3H)-one, dichlorophenyl substituent Herbicide (widely used in agriculture)
Key Observations:

Oxazole vs. Oxadiazole : The target compound’s 1,2-oxazole differs from oxadiazon’s 1,3,4-oxadiazole ring, which is critical for pesticidal activity . The electron-deficient oxazole may enhance metabolic stability compared to oxadiazole.

Dione Systems : The 1,3-oxazolidine-2,4-dione in the target contrasts with BK68169’s imidazolidine-2,4-dione. The latter’s additional nitrogen may alter hydrogen-bonding interactions in biological targets .

Crystallographic and Computational Analysis

  • SHELX and WinGX : These programs () are widely used for small-molecule crystallography. The target compound’s azetidine and oxazole moieties may require specialized refinement protocols due to torsional strain and aromaticity .
  • Conformational Analysis : provides bond-angle data for similar triazole and sulfanyl derivatives, suggesting that the target’s C3–C12 bond (linking oxazole to azetidine) may adopt a planar conformation to minimize steric clash .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione, and what methodological considerations are critical for success?

  • Answer : The synthesis typically involves coupling 5-phenyl-1,2-oxazole-3-carboxylic acid derivatives with azetidine precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres. Cyclization to form the oxazolidine-2,4-dione ring is achieved via intramolecular esterification, requiring controlled temperatures (0–5°C) and anhydrous conditions to minimize side reactions. Triethylamine is often used to neutralize acidic byproducts and stabilize intermediates . Key challenges include optimizing stoichiometry of the oxazole and azetidine components to prevent oligomerization.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Answer : Structural confirmation relies on a combination of IR spectroscopy (to identify carbonyl stretches at ~1750–1850 cm⁻¹ for oxazolidine-dione and oxazole rings), ¹H/¹³C NMR (to resolve azetidine and oxazole proton environments), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography is recommended for absolute configuration determination, as demonstrated for structurally analogous oxazolidinones . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in scaling up from milligram to gram quantities?

  • Answer : Yield optimization requires:

  • Temperature control : Maintaining sub-ambient temperatures during coupling steps reduces epimerization of the azetidine ring .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency in later stages .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while tert-butyl methyl ether (TBME) aids in crystallization .
    Pilot-scale trials suggest a 15–20% yield increase when using continuous-flow reactors for azetidine coupling steps .

Q. How should researchers resolve contradictory bioactivity data observed in enzyme inhibition assays versus cellular models?

  • Answer : Contradictions often arise from differences in assay conditions (e.g., pH, cofactors) or membrane permeability. A tiered approach is recommended:

  • Step 1 : Validate enzyme inhibition kinetics (e.g., IC₅₀, Ki) under standardized buffer conditions (pH 7.4, 25°C) .
  • Step 2 : Perform cellular uptake studies using LC-MS to quantify intracellular concentrations .
  • Step 3 : Use isogenic cell lines (e.g., CRISPR-edited variants) to confirm target engagement .
    Discrepancies may indicate off-target effects or metabolic instability, requiring structural modifications (e.g., fluorination of the phenyl group to enhance stability) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

  • Answer : Combine docking simulations (using AutoDock Vina or Schrödinger) with molecular dynamics (MD) to assess binding to biological targets (e.g., kinase domains). Focus on:

  • Electrostatic potential maps : Identify regions for substituent addition (e.g., electron-withdrawing groups on the oxazole ring improve binding affinity) .
  • Free-energy perturbation (FEP) : Quantify the impact of azetidine ring substitutions on thermodynamic binding parameters .
    Experimental validation via QSAR models is critical, as seen in studies of analogous oxadiazole derivatives .

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